

An In-depth Technical Guide to (4-Ethynylphenyl)methanamine: Chemical Properties and Structure

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Compound of Interest

Compound Name: (4-Ethynylphenyl)methanamine

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Introduction

(4-Ethynylphenyl)methanamine is a bifunctional organic molecule that has garnered interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a terminal alkyne group on a phenyl ring, makes it a versatile building block for the synthesis of more complex molecular architectures. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling and click chemistry, while the methanamine moiety allows for amide bond formation, reductive amination, and other nucleophilic reactions. This guide provides a comprehensive overview of the known chemical properties and structural features of **(4-Ethynylphenyl)methanamine**.

Chemical Structure and Identification

The chemical structure of **(4-Ethynylphenyl)methanamine** consists of a benzene ring substituted with an ethynyl group (-C≡CH) at the para position relative to a methanamine group (-CH₂NH₂).

Molecular Formula: C₉H₉N[[1](#)]

IUPAC Name: **(4-ethynylphenyl)methanamine**[[1](#)]

SMILES: C#CC1=CC=C(C=C1)CN[1]

InChI: InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2[1]

InChIKey: JQYMHUXNIQEVSX-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Ethynylphenyl)methanamine** is presented in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be used as a guide.

Property	Value	Source
Molecular Weight	131.17 g/mol	PubChem[2]
Monoisotopic Mass	131.0735 Da	PubChem[3]
Physical Form	Solid or liquid	Sigma-Aldrich[4]
pKa (predicted)	9.33 (for benzylamine)	ECHEMI, ChemicalBook[2][5]
XlogP (predicted)	1.0	PubChemLite[3]
Topological Polar Surface Area	26 Å ²	PubChem[2]
Storage Temperature	2-8°C, sealed in dry, dark place	BLD Pharm[6]

Spectroscopic Data

Detailed experimental spectra for **(4-Ethynylphenyl)methanamine** are not readily available in the public domain. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

- Aromatic protons: Signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). Due to the para-substitution, a pattern of two doublets is anticipated.
- Methylene protons (-CH₂-): A singlet is expected for the benzylic protons, likely in the range of δ 3.8-4.0 ppm.
- Amine protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.
- Alkynyl proton (-C≡CH): A singlet is expected around δ 3.0 ppm.

¹³C NMR:

- Aromatic carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm).
- Methylene carbon (-CH₂-): A signal is anticipated around δ 45-50 ppm.
- Alkynyl carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy (Predicted)

- N-H stretch: A medium to weak absorption is expected in the region of 3300-3500 cm⁻¹ for the primary amine.
- C≡C-H stretch: A sharp, weak to medium absorption is anticipated around 3300 cm⁻¹.
- C≡C stretch: A weak absorption is expected in the region of 2100-2140 cm⁻¹.
- C-H aromatic stretch: Absorptions are expected just above 3000 cm⁻¹.
- C=C aromatic stretch: Multiple absorptions are anticipated in the 1450-1600 cm⁻¹ region.
- C-N stretch: An absorption is expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 131. The fragmentation pattern would likely involve the loss of the amine group and

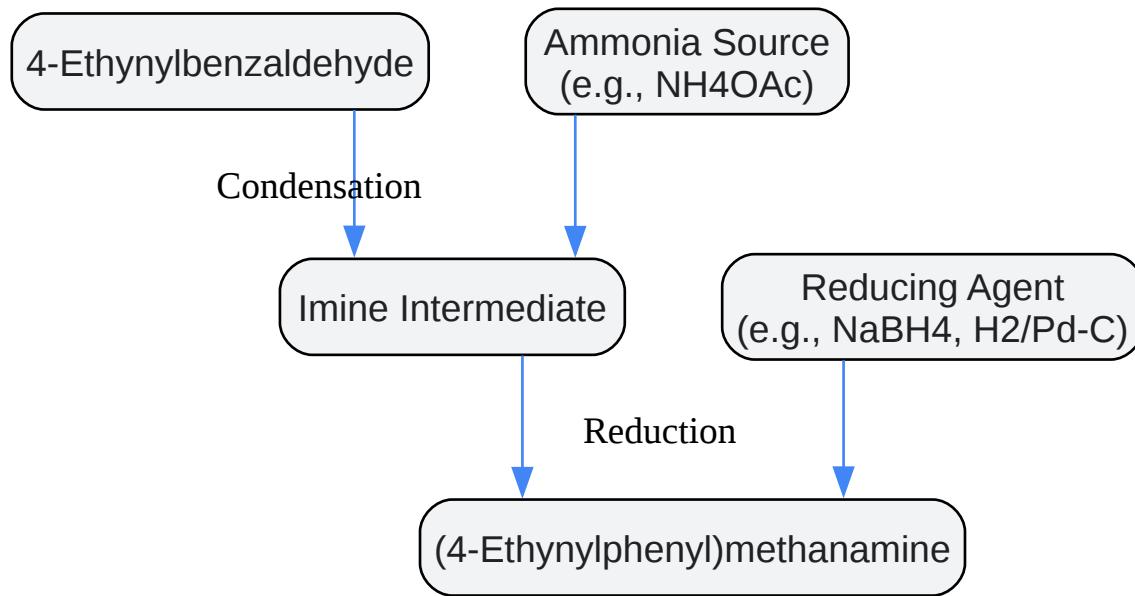
other characteristic fragments of the benzyl and ethynyl moieties. Predicted collision cross-section values for various adducts are available.[3]

Synthesis

A definitive, detailed experimental protocol for the synthesis of **(4-Ethynylphenyl)methanamine** is not widely published. However, plausible synthetic routes can be devised based on standard organic chemistry transformations. Two potential synthetic pathways are outlined below.

Synthesis Workflow 1: Reductive Amination of 4-Ethynylbenzaldehyde

This approach involves the reaction of 4-ethynylbenzaldehyde with an ammonia source, followed by reduction of the resulting imine.



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Caption: Reductive amination of 4-ethynylbenzaldehyde.

Experimental Protocol (General Procedure):

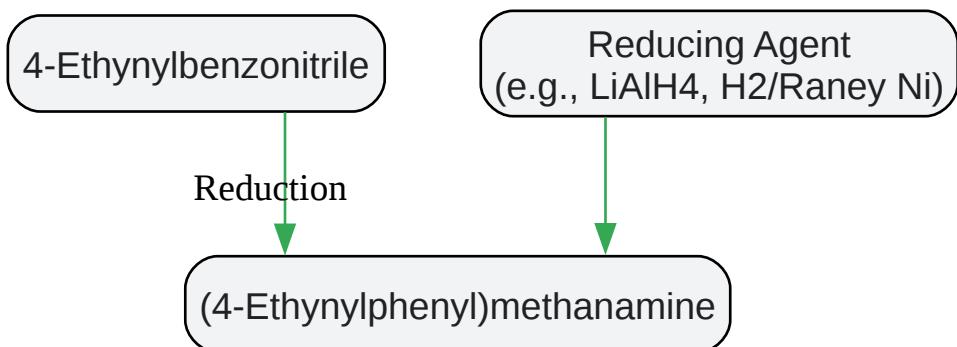
- **Imine Formation:** 4-Ethynylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in

methanol, is added. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Reduction: Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH_4) or catalytic hydrogenation (H_2 gas with a palladium on carbon catalyst). The reaction is typically stirred at room temperature until the reduction is complete.
- Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield **(4-Ethynylphenyl)methanamine**.

Synthesis Workflow 2: Reduction of 4-Ethynylbenzonitrile

This pathway involves the reduction of the nitrile group of 4-ethynylbenzonitrile to the primary amine.



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Caption: Reduction of 4-ethynylbenzonitrile.

Experimental Protocol (General Procedure):

- Reduction: 4-Ethynylbenzonitrile is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong

reducing agent, most commonly lithium aluminum hydride (LiAlH_4), is added portion-wise at a reduced temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using Raney nickel as the catalyst can be employed. The reaction mixture is then typically stirred at room temperature or with gentle heating.

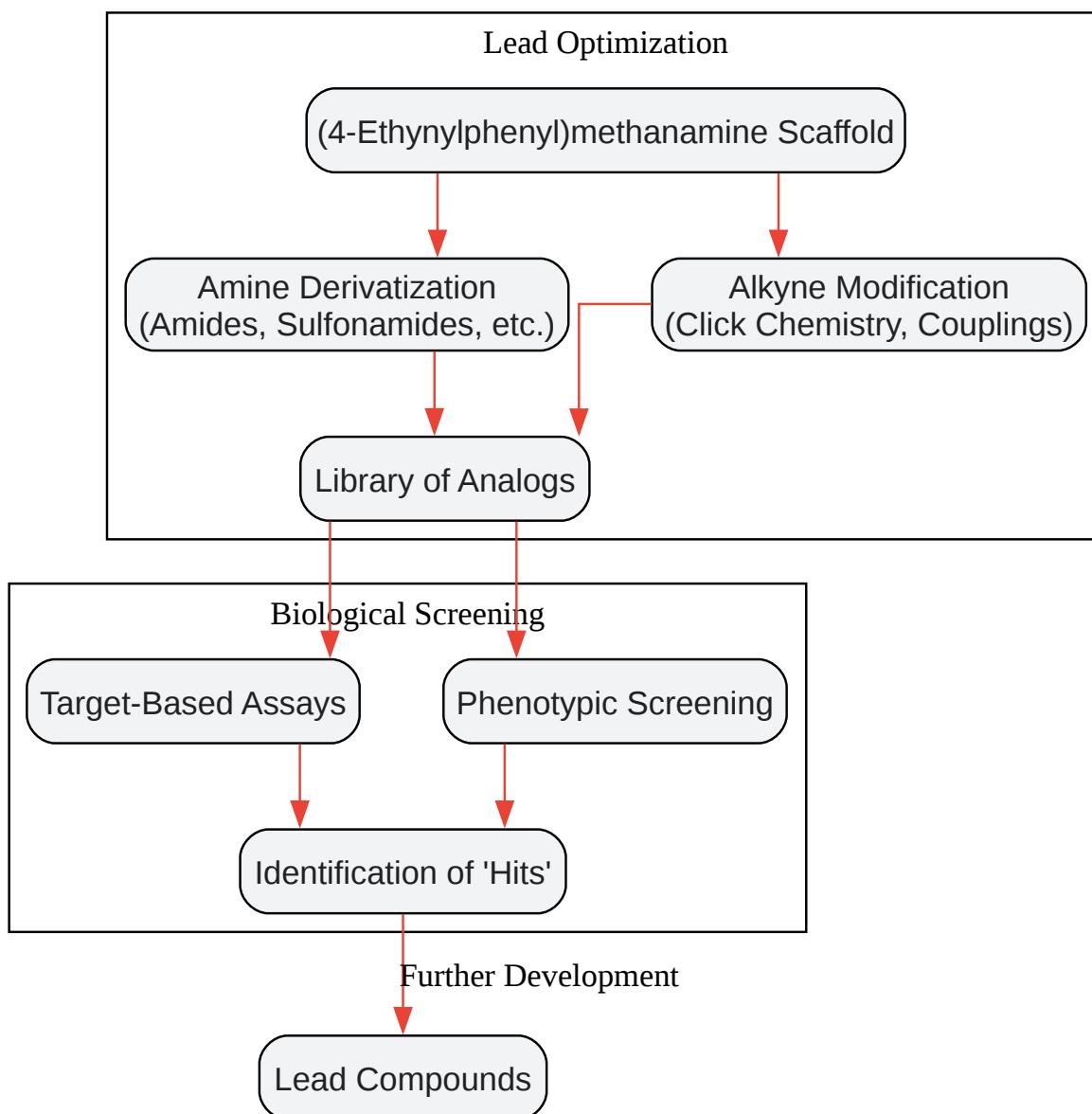
- **Workup and Purification:** The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and precipitate the aluminum salts. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product. Purification is typically achieved by column chromatography or distillation.

Applications in Drug Development

The unique structural features of **(4-Ethynylphenyl)methanamine** make it an attractive scaffold for the synthesis of novel bioactive molecules. The terminal alkyne can be used as a handle to introduce the molecule into larger structures or to attach it to other pharmacophores. The primary amine provides a site for modification to modulate physicochemical properties such as solubility and basicity, which are crucial for drug-like characteristics.

While specific drugs containing the **(4-Ethynylphenyl)methanamine** core are not prominently documented, the ethynylphenyl moiety is present in various compounds investigated for therapeutic applications. These compounds often target a range of biological pathways, and the introduction of the methanamine group could provide a vector for further derivatization to optimize potency, selectivity, and pharmacokinetic profiles.

Due to the lack of specific information on the biological targets and signaling pathways directly modulated by **(4-Ethynylphenyl)methanamine**, a generalized diagram of its potential role in drug discovery is presented.



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Caption: Role in lead optimization and screening.

Safety Information

(4-Ethynylphenyl)methanamine is associated with several hazard classifications. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard Statements:[\[1\]](#)[\[2\]](#)

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H314: Causes severe skin burns and eye damage.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:[\[4\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

(4-Ethynylphenyl)methanamine is a valuable synthetic intermediate with significant potential in the design and synthesis of novel compounds for drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical modifications. While detailed experimental data on its physicochemical properties and biological activity are not extensively available in the public domain, this guide provides a summary of the current knowledge and predictive data to aid researchers in its application. Further experimental investigation is warranted to fully characterize this promising molecule.

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